N-(piperidin-4-yl)furan-3-carboxamide hydrochloride
Overview
Description
N-(piperidin-4-yl)furan-3-carboxamide hydrochloride is a chemical compound with the molecular formula C10H15ClN2O2 and a molecular weight of 230.69 g/mol . This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine. It is a white to off-white powder that is soluble in water and other polar solvents .
Mechanism of Action
Target of Action
It’s structurally related to furanylfentanyl, a synthetic opioid . Opioids typically target the opioid receptors in the brain, which play a crucial role in pain perception and reward.
Mode of Action
As a structural analog of furanylfentanyl, N-(piperidin-4-yl)furan-3-carboxamide hydrochloride likely interacts with its targets in a similar manner. Opioids like furanylfentanyl bind to opioid receptors, mimicking the effects of endogenous opiates. This binding inhibits the release of nociceptive neurotransmitters, resulting in analgesic effects .
Biochemical Pathways
They inhibit the release of substance P, a neurotransmitter involved in pain transmission, from the terminals of primary afferent neurons .
Pharmacokinetics
Opioids are generally well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in urine .
Result of Action
At higher doses, they can cause respiratory depression, nausea, and constipation .
Biochemical Analysis
Biochemical Properties
N-(piperidin-4-yl)furan-3-carboxamide hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound interacts with various enzymes, including cytochrome P450 enzymes, which are crucial for drug metabolism. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, affecting the metabolic pathways of other compounds. Additionally, this compound has been shown to bind to certain proteins, altering their conformation and function. These interactions are essential for understanding the compound’s role in biochemical processes .
Cellular Effects
This compound exhibits various effects on different cell types and cellular processes. In cancer cells, this compound has been observed to induce apoptosis, a programmed cell death mechanism, by activating specific signaling pathways. It also influences cell signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Furthermore, this compound affects gene expression by modulating transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activities. For example, it can inhibit the activity of certain kinases, which are enzymes that phosphorylate proteins, thereby affecting signal transduction pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activities and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as reducing tumor growth in cancer models. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These interactions can lead to the formation of metabolites, which may have different biological activities compared to the parent compound. The compound can also affect metabolic flux by altering the activity of key enzymes in metabolic pathways, leading to changes in metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. For example, it may bind to membrane transporters that mediate its uptake into cells, or to cytoplasmic proteins that direct its distribution within the cell .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus to interact with transcription factors and modulate gene expression, or to the mitochondria to influence cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(piperidin-4-yl)furan-3-carboxamide hydrochloride typically involves the reaction of furan-3-carboxylic acid with piperidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine . The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(piperidin-4-yl)furan-3-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-(piperidin-4-yl)furan-3-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-(piperidin-4-yl)furan-3-carboxamide hydrochloride can be compared with other similar compounds, such as:
N-(piperidin-4-yl)thiophene-3-carboxamide hydrochloride: Similar structure but with a thiophene ring instead of a furan ring.
N-(piperidin-4-yl)pyridine-3-carboxamide hydrochloride: Contains a pyridine ring instead of a furan ring.
N-(piperidin-4-yl)benzene-3-carboxamide hydrochloride: Features a benzene ring instead of a furan ring.
These compounds share similar chemical properties but differ in their reactivity and biological activity due to the different heterocyclic rings .
Properties
IUPAC Name |
N-piperidin-4-ylfuran-3-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c13-10(8-3-6-14-7-8)12-9-1-4-11-5-2-9;/h3,6-7,9,11H,1-2,4-5H2,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGANSTXNDIMHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2=COC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.